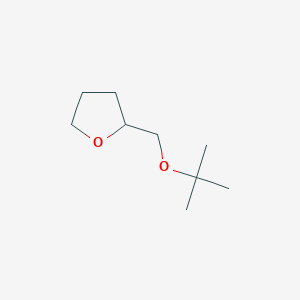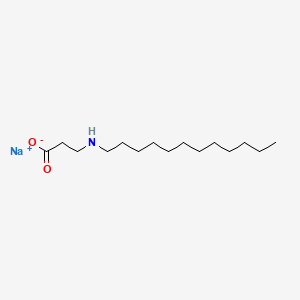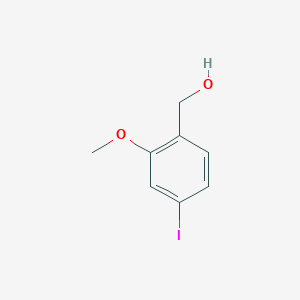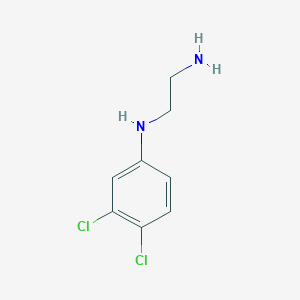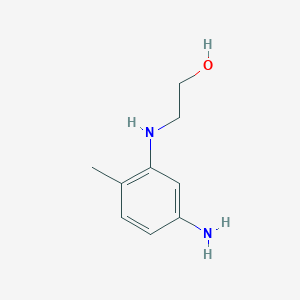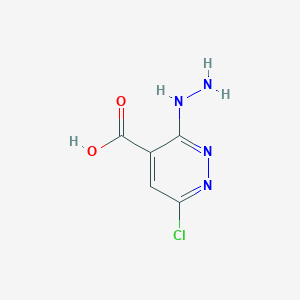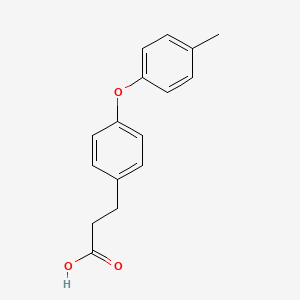
4-Amino-4-phenylcyclohexan-1-one
Descripción general
Descripción
4-Amino-4-phenylcyclohexan-1-one, also known as APCH or 4-APCH, is a chemical compound that belongs to the class of arylcyclohexylamines. It is a synthetic derivative of ketamine and is commonly used in scientific research due to its potential as an NMDA receptor antagonist.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
4-Amino-4-phenylcyclohexan-1-one and its derivatives are explored extensively in the field of organic synthesis. The compound has been involved in the synthesis of various Mannich bases. For instance, a study detailed the synthesis of a new Mannich base, specifically (2R)-4-methyl-2-((S)(phenylamino)(p-tolyl)methyl)cyclohexan-1-one, from the reaction of 4-methylcyclohexan-1-one and aniline with 4-methylbenzaldehyde. This compound was characterized using a range of physico-chemical tools, including FT-IR, 1H-, 13C-NMR, mass spectra, elemental analysis, and melting point determination (Hussein & Yousif, 2021).
Catalysis
The compound has also been a focus in catalysis research. A study utilized o-xylylene-type 1,4-amino alcohols, synthesized from (R)-1-phenylethylamine, as chiral ligands for the enantioselective addition of diethylzinc to benzaldehyde. This process resulted in the formation of (S)-1-Phenyl-1-propanol with high enantioselectivity, as the stereochemical outcome was controlled by the chiral benzylic carbon bearing the amino group. The highest catalytic activity was noted when using a derivative derived from (R)-1-(1-phenylethyl)pyrrolidine and cyclohexanone (Asami et al., 2015).
Building Blocks in Pharmaceutical Research
Significantly, 4-Amino-4-phenylcyclohexan-1-one and its derivatives are considered crucial building blocks in pharmaceutical research. They are synthesized and studied for their potential in drug discovery and development. For instance, 1-Amino-4,4-difluorocyclohexanecarboxylic acid, a fluorinated analogue of pharmacologically relevant 1-aminocyclohexanecarboxylic acid, was designed and synthesized, with its impact on conformation, lipophilicity, acidity, and fluorescent properties studied extensively. The compound was proposed for various practical applications (Mykhailiuk et al., 2013).
Propiedades
IUPAC Name |
4-amino-4-phenylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c13-12(8-6-11(14)7-9-12)10-4-2-1-3-5-10/h1-5H,6-9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNHEUAANNGFFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1=O)(C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60607352 | |
| Record name | 4-Amino-4-phenylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60607352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-4-phenylcyclohexan-1-one | |
CAS RN |
95261-39-5 | |
| Record name | 4-Amino-4-phenylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60607352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

